molecular formula C16H18FN3O4S B2742180 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034494-05-6

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2742180
CAS No.: 2034494-05-6
M. Wt: 367.4
InChI Key: FXMCSAGZUPOCDL-UHFFFAOYSA-N
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Description

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety linked to a fluorinated methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with Pyrimidine: The sulfonylated pyrrolidine is coupled with a 2-methylpyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a ligand for certain receptors or enzymes is of interest. Its structural features may allow it to interact with biological targets in a specific manner.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exerts its effects would depend on its specific application. Generally, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the sulfonyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
  • 4-{[1-(5-Bromo-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
  • 4-{[1-(5-Methyl-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Uniqueness

The uniqueness of 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-18-7-5-16(19-11)24-13-6-8-20(10-13)25(21,22)15-9-12(17)3-4-14(15)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMCSAGZUPOCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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